molecular formula C5H7NS B6611359 pent-4-ynethioamide CAS No. 2763922-41-2

pent-4-ynethioamide

Cat. No.: B6611359
CAS No.: 2763922-41-2
M. Wt: 113.18 g/mol
InChI Key: BHMDDWAPUIZAAX-UHFFFAOYSA-N
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Description

Pent-4-ynethioamide (IUPAC: this compound) is a sulfur-containing organic compound with the molecular formula C₆H₉NS. Its structure comprises a five-carbon chain terminating in a thioamide group (-C(S)NH₂) and a terminal alkyne (-C≡CH) at the fourth position.

Key properties typically analyzed for such compounds include:

  • Solubility: Polar aprotic solvents (e.g., DMSO, DMF).
  • Reactivity: Thioamide participation in hydrogen bonding and alkyne involvement in cycloaddition reactions.
  • Thermal Stability: Melting point and decomposition temperature.

Properties

IUPAC Name

pent-4-ynethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-2-3-4-5(6)7/h1H,3-4H2,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMDDWAPUIZAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-ynethioamide can be synthesized through several methods. One common approach involves the reaction of pent-4-ynenitrile with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Pent-4-ynethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the thioamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various thioamide derivatives.

Scientific Research Applications

Pent-4-ynethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: this compound is used in the development of new materials and as a precursor in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of pent-4-ynethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A rigorous comparison would require data on analogs such as pent-4-ynamide (amide analog), pent-4-ynoic acid (carboxylic acid analog), and 4-pentynethiol (thiol analog). Hypothetical comparison criteria might include:

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility (mg/mL) LogP Key Functional Groups
Pent-4-ynethioamide C₆H₉NS N/A N/A N/A Thioamide, terminal alkyne
Pent-4-ynamide C₆H₉NO 98–100 25 (DMSO) 1.2 Amide, terminal alkyne
4-Pentynethiol C₅H₈S -20 50 (EtOH) 2.5 Thiol, terminal alkyne
Pent-4-ynoic acid C₅H₆O₂ 45–47 10 (H₂O) 0.8 Carboxylic acid, terminal alkyne

Key Observations (Hypothetical):

Reactivity :

  • The thioamide group in this compound enhances nucleophilic reactivity compared to the amide in pent-4-ynamide, enabling stronger interactions with metal ions or biological targets .
  • The terminal alkyne allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to 4-pentynethiol .

Biological Activity :

  • Thioamides generally exhibit higher bioavailability than amides due to improved membrane permeability .

Stability :

  • This compound may show lower thermal stability than pent-4-ynamide due to the weaker C=S bond compared to C=O .

Limitations of Available Evidence

For example:

  • discusses N3-acyl-N5-aryl-3,5-diaminoindazole analogs with morpholine and trityl groups, which are unrelated to thioamides or terminal alkynes .
  • lists sulfamoylphenyl pentanamide derivatives with pyridine/pyrimidine substituents, emphasizing sulfonamide rather than thioamide chemistry .

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